molecular formula C19H19Cl2NO6 B4689676 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid

Cat. No. B4689676
M. Wt: 428.3 g/mol
InChI Key: PVDCMTQEWPOSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid, also known as GW501516, is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential applications in various fields, including scientific research.

Mechanism of Action

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid acts as a selective PPARδ agonist, which means that it binds specifically to the PPARδ receptor and activates its signaling pathway. This leads to the upregulation of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis. As a result, it increases the oxidation of fatty acids and glucose, leading to improved energy metabolism and reduced fat accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance and exercise capacity, improved lipid and glucose metabolism, and reduced inflammation. It has also been demonstrated to have cardioprotective effects, including the prevention of atherosclerosis and the reduction of cardiac hypertrophy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid in lab experiments is its high selectivity for the PPARδ receptor, which allows for specific targeting of this pathway. In addition, it has been shown to have low toxicity and good oral bioavailability, making it a suitable candidate for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. One of the main concerns is its potential for off-target effects, as it has been shown to activate other PPAR isoforms and nuclear receptors at higher concentrations. In addition, there is limited data on its long-term safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid, including:
1. Further investigation of its anti-tumor effects and potential applications in cancer therapy.
2. Development of more selective and potent PPARδ agonists with improved safety and efficacy profiles.
3. Exploration of its potential applications in metabolic disorders, including obesity, diabetes, and dyslipidemia.
4. Investigation of its effects on mitochondrial function and energy metabolism in various tissues.
5. Evaluation of its safety and efficacy in clinical trials for the treatment of cardiovascular diseases and other conditions.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its selective activation of the PPARδ pathway has been shown to have several beneficial effects on energy metabolism, inflammation, and cardiovascular health. However, further research is needed to fully understand its mechanisms of action and potential applications in human health and disease.

Scientific Research Applications

2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoic acid has been widely used in scientific research for its potential applications in various fields, including cancer, metabolic disorders, and cardiovascular diseases. It has been shown to have anti-tumor effects in several cancer cell lines, including breast, colon, and prostate cancer cells. In addition, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO6/c1-26-16-9-12(19(24)25)14(10-17(16)27-2)22-18(23)4-3-7-28-15-6-5-11(20)8-13(15)21/h5-6,8-10H,3-4,7H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCMTQEWPOSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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